molecular formula C21H25BrN4O3 B12727576 (E)-8-(3-Bromo-4-methoxystyryl)-7-methyl-1,3-dipropylxanthine CAS No. 151539-50-3

(E)-8-(3-Bromo-4-methoxystyryl)-7-methyl-1,3-dipropylxanthine

Cat. No.: B12727576
CAS No.: 151539-50-3
M. Wt: 461.4 g/mol
InChI Key: OXBSWNUXZWSGFG-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(3-Bromo-4-methoxystyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the xanthine family, which is characterized by a core structure that includes a purine base. The presence of bromine and methoxy groups, along with the styryl and methyl substitutions, gives this compound distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3-Bromo-4-methoxystyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Styryl Substitution: Formation of the styryl group through a coupling reaction.

    Xanthine Core Formation: Construction of the xanthine core through cyclization reactions.

    Methylation and Propylation: Introduction of methyl and propyl groups to the xanthine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3-Bromo-4-methoxystyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-8-(3-Bromo-4-methoxystyryl)-7-methyl-1,3-dipropylxanthine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-8-(3-Bromo-4-methoxystyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant properties.

    Theophylline: Another xanthine compound used in respiratory medicine.

    Pentoxifylline: A xanthine derivative with vasodilatory effects.

Uniqueness

(E)-8-(3-Bromo-4-methoxystyryl)-7-methyl-1,3-dipropylxanthine is unique due to its specific substitutions, which confer distinct chemical and biological properties

Properties

CAS No.

151539-50-3

Molecular Formula

C21H25BrN4O3

Molecular Weight

461.4 g/mol

IUPAC Name

8-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C21H25BrN4O3/c1-5-11-25-19-18(20(27)26(12-6-2)21(25)28)24(3)17(23-19)10-8-14-7-9-16(29-4)15(22)13-14/h7-10,13H,5-6,11-12H2,1-4H3/b10-8+

InChI Key

OXBSWNUXZWSGFG-CSKARUKUSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)Br)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.